2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid
Description
2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid (CAS: 207914-88-3, molecular formula: C₁₂H₁₆N₂O₂, molecular weight: 220.27 g/mol) is a piperidine-based carboxylic acid derivative featuring a pyridinyl substituent at the piperidine nitrogen and an acetic acid moiety at the 4-position of the piperidine ring (Fig. 1).
The compound has garnered attention in medicinal chemistry for its role as a soluble epoxide hydrolase (sEH) inhibitor, as demonstrated by structurally related analogs in pharmacological studies .
Properties
IUPAC Name |
2-(1-pyridin-4-ylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWIYWCUXAIUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Cyanopiperidine
A foundational approach involves modifying 4-cyanopiperidine through alkylation. Lithium diisopropylamide (LDA) deprotonates the piperidine at the 4-position, enabling methylation or hydroxymethylation. Subsequent hydrolysis converts the nitrile to a carboxylic acid:
-
Step 1 : Deprotonation of 4-cyanopiperidine with LDA in tetrahydrofuran (THF) at -78°C.
-
Step 2 : Quenching with methyl iodide or formaldehyde yields 4-cyano-4-methylpiperidine or 4-cyano-4-hydroxymethylpiperidine.
-
Step 3 : Acidic hydrolysis (e.g., H₂SO₄, 100°C) converts the nitrile to acetic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | LDA, THF, -78°C | 85–90 |
| 2 | CH₃I or HCHO | 75–80 |
| 3 | H₂SO₄, 100°C | 65–70 |
Coupling with Pyridin-4-yl Groups
The pyridin-4-yl moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling:
-
Buchwald-Hartwig Amination : 4-Bromopyridine reacts with piperidine-4-acetic acid derivatives using Pd(OAc)₂/Xantphos, yielding 60–70% product.
-
Direct Alkylation : Piperidine-4-acetic acid is treated with 4-chloropyridine in the presence of NaH, achieving 55–65% yield.
Hydrogenation of Tert-butyl 4-(2,4-Dihydroxyphenyl)piperidine-1-carboxylate
A patent-derived method (US9650337B2) outlines a two-step process:
Resorcinol-Azacycloalkanone Coupling
Resorcinol reacts with tert-butyl 4-oxopiperidine-1-carboxylate in tert-butanol/water (2:1) under basic conditions (NaOH, 25°C), forming tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxy-piperidine-1-carboxylate.
Hydrogenation and Acid Hydrolysis
The intermediate undergoes hydrogenation (Pd/C, H₂, 5 bar) in methanol, followed by HCl-mediated deprotection to yield the piperidine-acetic acid core.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| H₂ Pressure | 5 bar |
| Temperature | 50°C |
| Reaction Time | 12 h |
| Final Yield | 78% |
Hydrolysis of Ethyl 2-Cyano-2-(Pyridin-4-yl) Acetate
Cyanoacetate Synthesis
4-Chloropyridine hydrochloride reacts with ethyl cyanoacetate in ethanol/water (3:1) at 80°C, forming ethyl 2-cyano-2-(pyridin-4-yl)acetate (86–90% yield).
Acidic Hydrolysis
The nitrile is hydrolyzed using H₂SO₄ (95%, 100°C, 6 h), yielding 2-(pyridin-4-yl)acetic acid. Subsequent piperidine coupling via reductive amination completes the synthesis.
Yield Comparison :
| Starting Material | Product | Yield (%) |
|---|---|---|
| Ethyl cyanoacetate | 2-(Pyridin-4-yl)acetic acid | 82 |
| Piperidine-4-carbaldehyde | 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid | 68 |
Industrial-Scale Adaptations
Continuous Flow Hydrogenation
Palladium-on-carbon (Pd/C) in a fixed-bed reactor enables continuous hydrogenation of intermediates, reducing batch variability and improving yield (85–90%).
Solvent Recycling
Methanol and tert-butanol are recovered via distillation, lowering production costs by 30%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-alkylation | Use stoichiometric NaH |
| Pd Catalyst Deactivation | Add EDTA to sequester metal impurities |
| Low Hydrolysis Efficiency | Optimize H₂SO₄ concentration (95%) |
Chemical Reactions Analysis
1.1. Coupling of Pyridin-4-yl and Piperidin-4-yl Groups
A common approach involves coupling pyridine derivatives with piperidine precursors. For example, azacycloalkanones (e.g., piperidin-4-one) react with resorcinol derivatives under basic conditions (e.g., NaOH, K2CO3) to form intermediates like tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxy-piperidine-1-carboxylate . This step is critical for forming the core piperidine-pyridine linkage.
| Reagents | Conditions | Outcome |
|---|---|---|
| Resorcinol, azacycloalkanone, NaOH | Polar solvents (water/alcohols), RT | Intermediate (10) with tert-butyl carbamate |
1.2. Hydrogenation and Deprotection
The intermediate undergoes hydrogenation using palladium catalysts (e.g., Pd/C, Pd(OAc)₂) under moderate pressure (3–7 bar). This step reduces unsaturated bonds and removes protecting groups (e.g., tert-butyl carbamate) to yield the final compound.
| Catalyst | Conditions | Outcome |
|---|---|---|
| Pd/C, H₂ gas | Methanol/THF, 3–7 bar, RT | Deprotected phenol groups and free amine |
2.1. Deprotection of Carbamate Groups
The tert-butyl carbamate protecting group is removed during hydrogenation via in situ acid (e.g., HCl, H₂SO₄) addition. This step simultaneously cleaves the protecting group and protonates the amine, yielding the final compound as a salt .
| Reagent | Conditions | Outcome |
|---|---|---|
| HCl | Post-hydrogenation, aqueous | Deprotected piperidine and salt formation |
2.2. Hydrolysis of Esters to Carboxylic Acids
Ester intermediates (e.g., from phenacyl bromide reactions) are hydrolyzed under basic conditions (e.g., NaOH) or acidic catalysis to yield the acetic acid group. This step is critical for final functional group activation .
| Reagent | Conditions | Outcome |
|---|---|---|
| NaOH, H₂O | Reflux, 6–8 h | Carboxylic acid group formation |
Structural Analysis
The compound’s structure consists of:
-
Pyridin-4-yl group : Aromatic nitrogen-containing ring.
-
Piperidin-4-yl group : Six-membered saturated amine ring.
-
Acetic acid moiety : -COOH group for bioactivity modulation.
| Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|
| C₁₂H₁₇ClN₂O₂ | 256.73 g/mol | Pyridine, piperidine, carboxylic acid |
4.1. Pharmacological Studies
The compound shows potential in CNS disorders (e.g., Alzheimer’s disease) and metabolic syndrome (e.g., obesity, insulin resistance) due to its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
4.2. Antioxidant and Enzyme Inhibition
Derivatives with phenolic substituents exhibit DPPH radical scavenging and lipid peroxidation suppression , suggesting antioxidant properties .
Challenges and Innovations
Scientific Research Applications
Pharmaceutical Development
-
Neuroactive Properties : Research indicates that 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid exhibits significant biological activity related to the central nervous system. Its structural similarities to known neuroactive compounds suggest potential efficacy in treating conditions such as:
- Anxiety
- Depression
- Other psychiatric disorders .
- Receptor Interaction Studies : Initial studies have demonstrated that this compound may interact with serotonin and dopamine receptors, which are critical targets in the treatment of psychiatric disorders. Further investigation into its pharmacodynamics and pharmacokinetics is necessary to fully understand its therapeutic potential.
- Modulation of Neurotransmitter Systems : The compound's ability to modulate neurotransmitter systems is of particular interest in drug development for neurodegenerative diseases.
Case Study 1: Neuropharmacological Evaluation
A study evaluated the effects of 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid on animal models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting that the compound could be a candidate for further development as an anxiolytic agent .
Case Study 2: Binding Affinity Analysis
Research conducted on the binding affinity of 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid to various neurotransmitter receptors revealed promising interactions with serotonin receptors, indicating its potential role as a selective serotonin reuptake inhibitor (SSRI) analog .
Mechanism of Action
The mechanism of action of 2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets in the body. The pyridine and piperidine rings can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields: Substituent electronic and steric effects influence yields. For example, the bulky t-Boc group in 9c reduces yield (39%) compared to the cyano-substituted 9b (65%) .
- Solvent and Temperature : Polar aprotic solvents (DMSO, DMF) and elevated temperatures (100–130°C) are critical for nucleophilic aromatic substitution reactions .
Key Observations :
- sEH Inhibition: The pyridinyl and cyanophenyl substituents (e.g., 9b) enhance target binding compared to bulkier groups like t-Boc .
- Chirality : The (R)-enantiomer of phenylpiperidinyl-acetic acid shows distinct pharmacological profiles, underscoring the importance of stereochemistry .
Physicochemical and Pharmacokinetic Insights
- Acidity : The acetic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing solubility and interaction with sEH’s catalytic domain .
- Steric Effects : Bulky substituents (e.g., t-Boc in 9c ) may hinder binding to sEH’s active site, reducing potency despite improved solubility .
- Metabolic Stability: Compounds with electron-withdrawing groups (e.g., cyano in 9b) may resist oxidative metabolism, enhancing bioavailability .
Biological Activity
2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid is a chemical compound with a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of approximately 220.27 g/mol. This compound is characterized by its unique structure, which features both piperidine and pyridine moieties, providing it with potential biological activity, particularly in the context of central nervous system disorders. Its functional groups, including carboxylic acid and amine functionalities, suggest a versatile profile for therapeutic applications.
Biological Activity Overview
Research indicates that 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarities to known neuroactive compounds suggest potential efficacy in treating conditions such as anxiety and depression.
Key Findings:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are critical targets in the treatment of psychiatric disorders.
- Potential Therapeutic Applications : The compound has implications in drug development for central nervous system disorders due to its ability to influence neurotransmitter pathways.
- Receptor Binding Affinity : Interaction studies have focused on its binding affinity to specific receptors, indicating that further research is necessary to elucidate its pharmacodynamics and pharmacokinetics.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Piperidin-4-yl)acetic acid | C₇H₁₃NO₂ | Moderate activity on GABA transporters |
| 1-(Pyridin-2-yl)methylpiperidine | C₁₁H₁₄N₂ | Antidepressant-like effects |
| N-(Pyridin-3-yl)propionamide | C₉H₉N₃O | Antitumor activity |
Mechanistic Insights
The mechanisms through which 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid exerts its effects are still under investigation. However, it is hypothesized that the compound's ability to modulate neurotransmitter systems could be linked to its structural components:
- Piperidine Ring : Known for its role in various biological activities, including analgesic and anxiolytic effects.
- Pyridine Moiety : Contributes to the compound's ability to interact with various receptors involved in neurotransmission.
Pharmacological Implications
Given its potential interactions with neurotransmitter receptors, 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid could serve as a lead compound for developing new treatments for psychiatric disorders. Its dual functionality as both an acid and an amine opens avenues for further chemical modifications that could enhance its efficacy and specificity.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid, and how is purity validated? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions between pyridinyl and piperidine precursors. For example, reacting 4-piperidone derivatives with pyridinyl halides, followed by acetic acid side-chain introduction using alkylation or amidation. Purification involves column chromatography or recrystallization. Purity is validated via HPLC (≥95% purity threshold) and structural confirmation via 1H/13C NMR (e.g., pyridinyl proton signals at δ 8.5–8.7 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced: Computational Optimization of Synthesis
Q: How can computational methods improve the synthesis efficiency of this compound? A: Reaction path search algorithms (e.g., density functional theory) predict intermediates and transition states to identify low-energy pathways. For instance, ICReDD’s approach combines quantum chemical calculations with machine learning to optimize reaction conditions (solvent, catalyst, temperature), reducing trial-and-error experimentation. This method has reduced synthesis time by 30–50% in analogous piperidine derivatives .
Basic Pharmacological Profiling
Q: What experimental models are used to assess this compound’s biological activity? A: In vitro assays include:
- Receptor binding studies : Radioligand displacement assays (e.g., σ1/σ2 receptor subtypes) with IC50 determination.
- Cell viability assays : MTT or ATP-based tests in cancer cell lines (e.g., HCT-116, MCF-7) to evaluate cytotoxicity.
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or kinase inhibition .
Advanced: Resolving Spectral Data Contradictions
Q: How are conflicting NMR or mass spectrometry data resolved during characterization? A: Discrepancies in spectral data (e.g., unexpected splitting or missing peaks) are addressed via:
- 2D NMR techniques (HSQC, HMBC) to confirm connectivity.
- X-ray crystallography for absolute configuration validation (as seen in analogous phenylacetic acid derivatives) .
- Isotopic labeling (e.g., deuterated solvents) to distinguish solvent artifacts .
Advanced: Dual-Pharmacophore Ligand Design
Q: What strategies are employed to design dual-target ligands using this compound? A: Structural modifications include:
- Hybridization : Conjugating the piperidine-pyridine core with bioactive moieties (e.g., indole for serotonin receptor targeting).
- Molecular docking : Virtual screening against dual targets (e.g., mAChR and NMDA receptors) to optimize binding poses.
- Pharmacokinetic tuning : Adjusting logP via esterification or carboxylate masking to enhance blood-brain barrier penetration .
Data Contradiction Analysis in Biological Assays
Q: How are inconsistencies in biological activity data addressed across studies? A: Contradictions (e.g., varying IC50 values) are resolved by:
- Orthogonal assays : Re-testing in alternative models (e.g., primary cells vs. immortalized lines).
- Metabolic stability checks : Incubating with liver microsomes to rule out rapid degradation.
- Structural analogs comparison : Testing derivatives to isolate structure-activity relationships (SAR) .
Methodological Storage and Stability
Q: What protocols ensure compound stability during storage? A: Best practices include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
